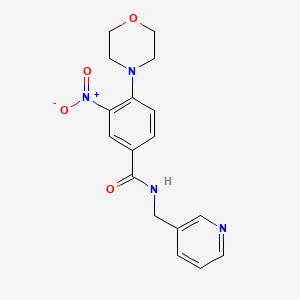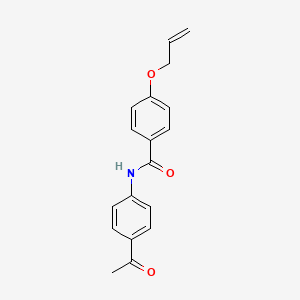![molecular formula C17H29ClN2O2 B4409421 1-[2-(4-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4409421.png)
1-[2-(4-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride
Vue d'ensemble
Description
1-[2-(4-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride, commonly known as Butoconazole, is a synthetic antifungal agent that is used to treat vaginal yeast infections. It is a member of the imidazole class of antifungal drugs and is available in the form of a cream or suppository. In recent years, Butoconazole has gained importance in scientific research due to its diverse applications in the fields of pharmacology and biochemistry.
Mécanisme D'action
Butoconazole works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This leads to the disruption of the cell membrane, ultimately resulting in the death of the fungal cell.
Biochemical and Physiological Effects:
Butoconazole has been shown to have minimal systemic absorption and is well tolerated by patients. It has been found to be safe for use during pregnancy and breastfeeding. Butoconazole has also been found to have minimal impact on the normal vaginal flora, making it an ideal treatment option for vaginal yeast infections.
Avantages Et Limitations Des Expériences En Laboratoire
Butoconazole has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under a wide range of conditions and has a long shelf life. However, Butoconazole has some limitations, including its narrow spectrum of activity and potential for resistance development.
Orientations Futures
There are several future directions for Butoconazole research. One area of interest is the development of new formulations for improved delivery and efficacy. Another area of interest is the use of Butoconazole in combination with other antifungal agents to enhance its activity and reduce the risk of resistance development. Additionally, Butoconazole may have potential applications in the treatment of other fungal infections, such as those caused by Aspergillus species. Further research is needed to explore these potential applications.
Conclusion:
Butoconazole is a synthetic antifungal agent that has gained importance in scientific research due to its diverse applications in the fields of pharmacology and biochemistry. It has been found to be effective against a variety of fungal species and has several advantages for use in laboratory experiments. Further research is needed to explore its potential applications in the treatment of other fungal infections and to develop new formulations for improved delivery and efficacy.
Applications De Recherche Scientifique
Butoconazole has been widely used in scientific research for its antifungal properties. It has been found to be effective against a variety of fungal species, including Candida albicans, Candida glabrata, and Candida tropicalis. Butoconazole has also been used in the development of new antifungal drugs and as a tool in studying the mechanism of action of other antifungal agents.
Propriétés
IUPAC Name |
1-[2-(4-butoxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.ClH/c1-3-4-14-20-16-5-7-17(8-6-16)21-15-13-19-11-9-18(2)10-12-19;/h5-8H,3-4,9-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMSMISEXSUROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethoxy-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4409345.png)
![2-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4409352.png)

![{3-[2-(allyloxy)phenoxy]propyl}dimethylamine hydrochloride](/img/structure/B4409385.png)

![1-[4-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4409395.png)
![1-(4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4409402.png)
![2-[(4-chlorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4409414.png)

![1-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4409436.png)

![2-[(4-chlorophenyl)thio]-N-(4-methoxy-3-nitrophenyl)acetamide](/img/structure/B4409453.png)
![2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4409455.png)
